Bis(pentamethylcyclopentadienyl)manganese, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

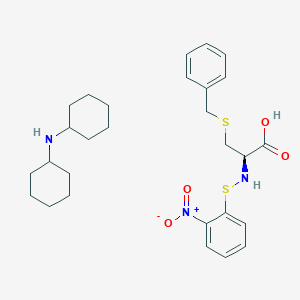

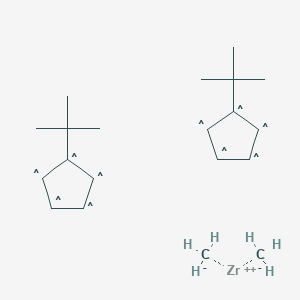

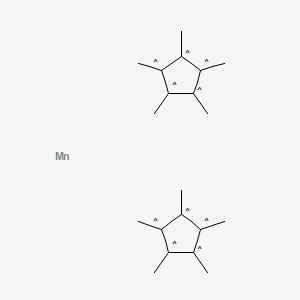

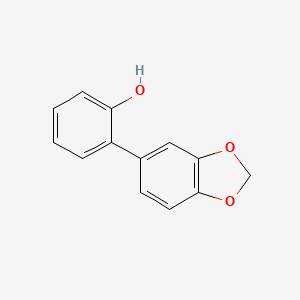

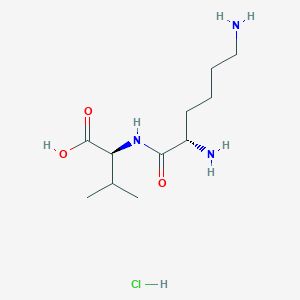

Bis(pentamethylcyclopentadienyl)manganese, also known as Decamethylmanganocene, is an organometallic compound . Its molecular formula is C20H30Mn and it has a molecular weight of 325.3902 . It is used in various applications including solar energy and water treatment .

Molecular Structure Analysis

The molecular structure of Bis(pentamethylcyclopentadienyl)manganese consists of a manganese atom sandwiched between two pentamethylcyclopentadienyl rings . Each ring has five carbon atoms, each bonded to a hydrogen atom and a methyl group .Physical And Chemical Properties Analysis

Bis(pentamethylcyclopentadienyl)manganese is a solid compound . Its melting point is 230 °C (dec.) . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Catalysis and Synthetic Applications

- Water Oxidation Catalysis : Manganese complexes, including those related to Bis(pentamethylcyclopentadienyl)manganese, have been explored for their potential in water oxidation catalysis. Such catalysts are crucial for developing efficient and sustainable methods to produce oxygen from water, a key process in artificial photosynthesis and renewable energy technologies. For instance, manganese complexes with anionic N-donor ligands have shown the ability to evolve oxygen in the presence of oxidants like Oxone or hydrogen peroxide, suggesting the role of these ligands in stabilizing high-valent intermediates necessary for water oxidation (Young, Takase, & Brudvig, 2013).

Material Science

- Metal-Organic Frameworks (MOFs) : The incorporation of manganese and related compounds into MOFs has been investigated for enhancing electrical conductivity and catalytic properties. For example, nickel(IV) bis(dicarbollide) incorporated into a zirconium-based MOF alongside manganese oxide has demonstrated significantly increased electrical conductivity and specific capacitance, highlighting the potential of manganese-based guests in developing functionalized porous materials for energy storage applications (Kung et al., 2018).

Organic Synthesis

- Hydroboration of Ketones : Manganese complexes, including those derived from Bis(pentamethylcyclopentadienyl)manganese, have been applied in the enantioselective hydroboration of ketones, a key reaction in organic synthesis for producing chiral alcohols. The use of a manganese alkyl complex containing a chiral bis(oxazolinyl-methylidene)isoindoline pincer ligand has shown unprecedented activity and selectivity in this reaction, producing chiral alcohols with excellent yields and enantioselectivity (Vasilenko, Blasius, Wadepohl, & Gade, 2017).

Safety and Hazards

Bis(pentamethylcyclopentadienyl)manganese may cause skin, eye, and respiratory tract irritation . Prolonged exposure to manganese-containing dust may produce manganese pneumonitis and manganese poisoning . It is advised to avoid dust formation, avoid breathing vapors, mist or gas, and use personal protective equipment .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bis(pentamethylcyclopentadienyl)manganese(II), also known as Decamethylmanganocene or MFCD00058844, is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and other proteins, depending on their structure and the nature of the metal center .

Biochemical Pathways

It’s worth noting that organometallic compounds can influence a wide range of biochemical processes due to their diverse reactivity .

Pharmacokinetics

As with other organometallic compounds, these properties would be influenced by factors such as the compound’s lipophilicity, stability, and reactivity .

Result of Action

Organometallic compounds can have diverse effects at the molecular and cellular level, depending on their structure and reactivity .

Action Environment

The action, efficacy, and stability of Bis(pentamethylcyclopentadienyl)manganese(II) would be influenced by various environmental factors. These could include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is present .

Propiedades

InChI |

InChI=1S/2C10H15.Mn/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEXWXWETMUIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Mn] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Mn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)